molecular formula C10H9BrN2 B1407333 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416714-50-5

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No. B1407333
CAS RN: 1416714-50-5
M. Wt: 237.1 g/mol
InChI Key: XMZYAQWVNKCHOB-UHFFFAOYSA-N
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Description

“4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” includes an imidazole ring, a bromine atom, and a cyclopropyl group . The imidazole ring is a key component of this molecule, contributing to its unique chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” are not detailed in the available literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” include a molecular weight of 237.1 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Antitumor Potential

“4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” may have applications in cancer research due to the antitumor properties observed in similar benzimidazole derivatives. These compounds have been synthesized and evaluated against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing potential as therapeutic agents .

Antibacterial and Antifungal Activity

Benzimidazole derivatives, including those similar to “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole”, are known to possess antibacterial and antifungal properties. This makes them valuable for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Synthesis of Functional Molecules

The imidazole ring is a key component in functional molecules used in various everyday applications. The unique structure of “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could be utilized in the regiocontrolled synthesis of substituted imidazoles, leading to new materials with specific properties for industrial use .

Antioxidant Properties

Benzimidazoles are recognized for their antioxidant activity. The specific compound “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could be explored for its potential antioxidant effects, which are beneficial in preventing oxidative stress-related diseases .

Drug Development

The benzimidazole scaffold is present in many commercial drugs, indicating that “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” could serve as a precursor or active moiety in the development of new pharmaceuticals for various therapeutic areas .

Safety and Hazards

The safety information for “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole-containing compounds, such as “4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole”, continue to be of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

4-bromo-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-3-9-10(8)12-6-13(9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZYAQWVNKCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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